4-Ethoxy-2-(trifluoromethyl)aniline possesses a unique combination of functional groups, making it a potential candidate for the development of novel pharmaceuticals. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, while the ethoxy group can influence their solubility and bioavailability []. However, limited research is currently available on the specific applications of 4-ethoxy-2-(trifluoromethyl)aniline in medicinal chemistry.
Due to its reactive amine group, 4-ethoxy-2-(trifluoromethyl)aniline can serve as a valuable building block in the synthesis of more complex organic molecules. It can participate in various reactions, such as acylation, alkylation, and coupling reactions, to generate diverse functionalized compounds []. This versatility allows researchers to explore its potential in the development of new materials, catalysts, and functional molecules.
The unique properties of 4-ethoxy-2-(trifluoromethyl)aniline, including its potential for self-assembly and its ability to interact with other molecules, make it a candidate for various material science applications. For instance, it could be explored in the development of new liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specific functionalities []. However, further research is needed to fully understand its potential in this field.
4-Ethoxy-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol. This compound features an ethoxy group and a trifluoromethyl group attached to a phenyl ring, making it a member of the aniline family. The presence of the trifluoromethyl group enhances its lipophilicity and can influence its reactivity and biological activity. This compound is categorized as hazardous, being harmful if ingested, inhaled, or in contact with skin .
The synthesis of 4-Ethoxy-2-(trifluoromethyl)aniline typically involves:
4-Ethoxy-2-(trifluoromethyl)aniline has several potential applications:
Interaction studies involving 4-Ethoxy-2-(trifluoromethyl)aniline primarily focus on its interactions with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors due to its structural characteristics, although detailed investigations are still warranted to elucidate these interactions fully.
Several compounds share structural similarities with 4-Ethoxy-2-(trifluoromethyl)aniline. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Trifluoromethyl aniline | Trifluoromethyl group only | Lacks ethoxy substituent |
| 3-Ethoxy-4-trifluoromethyl aniline | Ethoxy at position 3 | Different position of ethoxy group |
| 2-Ethoxy-5-trifluoromethyl aniline | Ethoxy at position 2 | Different position of both substituents |
| 4-Ethyl-2-trifluoromethyl aniline | Ethyl instead of ethoxy | Different alkyl substituent |
The unique combination of the ethoxy and trifluoromethyl groups in 4-Ethoxy-2-(trifluoromethyl)aniline provides distinct electronic and steric properties that differentiate it from these similar compounds, potentially influencing its reactivity and biological activity.
The study of trifluoromethylated anilines emerged in the mid-20th century, driven by the unique electronic and steric properties imparted by the trifluoromethyl (-CF₃) group. Early work focused on electrophilic trifluoromethylation techniques, such as Yagupolskii’s 1984 synthesis of diaryl(trifluoromethyl)sulfonium salts, which enabled the introduction of -CF₃ groups into aromatic systems. By the 1990s, advancements in transition metal catalysis, particularly palladium-mediated Suzuki-Miyaura couplings, facilitated regioselective functionalization of aniline derivatives.
The specific compound 4-ethoxy-2-(trifluoromethyl)aniline (CAS 121307-27-5) gained prominence in the 2000s as a versatile intermediate. Key milestones include:
These developments underscore the compound’s role in bridging traditional aromatic chemistry with modern fluoroorganic synthesis.
The trifluoromethyl group enhances metabolic stability and bioavailability, making 4-ethoxy-2-(trifluoromethyl)aniline a critical intermediate in drug discovery:
The electrophilic aromatic substitution reactivity of 4-Ethoxy-2-(trifluoromethyl)aniline is significantly influenced by the competing electronic effects of its three functional groups. The trifluoromethyl group, being a powerful electron-withdrawing substituent, substantially deactivates the aromatic ring toward electrophilic attack [1] [2]. This deactivating effect dominates over the weak electron-donating character of the ethoxy group and competes with the strong activating influence of the amino group [3] [4].
Under typical electrophilic substitution conditions, the compound exhibits meta-directing behavior primarily due to the electron-withdrawing inductive effect of the trifluoromethyl group [2]. Halogenation reactions require harsh conditions, with bromination using bromine and iron(III) bromide proceeding slowly at elevated temperatures to yield predominantly meta-substituted products [1]. The reaction proceeds via the classical electrophilic aromatic substitution mechanism, where the electrophile attacks the aromatic ring at positions with the highest electron density [3].
Nitration of 4-Ethoxy-2-(trifluoromethyl)aniline presents particular challenges due to the competing effects of the amino group, which can undergo protonation in acidic media to form the anilinium ion, resulting in further deactivation [3] [4]. Protection of the amino group through acetylation is essential to achieve selective nitration [5] [6]. The acetylation process involves treatment with acetic anhydride in the presence of pyridine, temporarily converting the strongly activating amino group into a moderately activating acetamide [5].
| Reaction Type | Reagents/Conditions | Expected Products | Special Notes |
|---|---|---|---|
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Meta-halogenated product | CF₃ group strongly deactivating |
| Nitration | HNO₃/H₂SO₄ (protection required) | Meta-nitroaniline (after deprotection) | NH₂ protection essential |
| Sulfonation | SO₃/H₂SO₄ or ClSO₃H | Meta-sulfonated aniline | Harsh conditions required |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ (limited success) | Meta-acylated product (poor yield) | Limited by NH₂ coordination to AlCl₃ |
| Friedel-Crafts Alkylation | RCl/AlCl₃ (generally unsuccessful) | No reaction or decomposition | CF₃ group prevents reaction |
Sulfonation using sulfur trioxide or chlorosulfonic acid occurs under vigorous conditions, with the reaction proceeding through the formation of a sigma complex intermediate [4]. The trifluoromethyl group directs substitution to the meta position relative to itself, while the ethoxy group shows minimal directing influence due to the overwhelming deactivating effect of the trifluoromethyl substituent [1].
Friedel-Crafts reactions are particularly problematic for this substrate. The amino group readily coordinates to aluminum chloride catalyst, effectively removing it from the reaction medium and preventing productive catalysis [6]. Additionally, the strong electron-withdrawing effect of the trifluoromethyl group renders the aromatic ring insufficiently nucleophilic for efficient reaction with acyl or alkyl electrophiles [2].
4-Ethoxy-2-(trifluoromethyl)aniline undergoes several types of nucleophilic transformations, with the trifluoromethyl group serving as both an activating element for aromatic nucleophilic substitution and as a reactive site for direct nucleophilic attack [7] [8]. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring toward nucleophilic substitution, though this effect is partially counteracted by the electron-donating amino group [8].
The trifluoromethyl group itself is susceptible to nucleophilic attack under appropriate conditions. Strong nucleophiles such as hydroxide, alkoxide, or amide ions can attack the carbon center of the trifluoromethyl group, leading to sequential defluorination [9] [10]. The mechanism typically involves the formation of a pentacoordinate carbon intermediate, followed by elimination of fluoride ion [9].
Hydrolysis of the trifluoromethyl group occurs under strongly basic conditions at elevated temperatures, proceeding through difluoromethyl and fluoromethyl intermediates before ultimately yielding carboxylic acid derivatives [8] [11]. This transformation is facilitated by the sequential nucleophilic substitution of fluorine atoms by hydroxide ions, with each successive substitution becoming more facile due to the decreased electron-withdrawing effect [11].
| Transformation Type | Typical Nucleophiles | Reaction Conditions | Products Formed |
|---|---|---|---|
| CF₃ Group Nucleophilic Substitution | OH⁻, OR⁻, SR⁻, NR₂⁻ | High temperature, polar solvents | CF₂H, CFH₂, or CH₃ derivatives |
| Aromatic Nucleophilic Substitution | NH₂⁻, OH⁻, OR⁻ | Strong nucleophiles, electron-poor ring | Substituted anilines |
| CF₃ Group Hydrolysis | H₂O/base, alcohols | Basic conditions, elevated temperature | Carboxylic acid derivatives |
| CF₃ Group Reduction | LiAlH₄, DIBAL-H | Anhydrous conditions, low temperature | CHF₂, CH₂F groups |
| Defluorination Reactions | Metal reductants, H₂/catalyst | Reducing atmosphere, catalyst | Partially/fully defluorinated products |
Aromatic nucleophilic substitution can occur at positions activated by the trifluoromethyl group, particularly when strong nucleophiles are employed [12]. The reaction proceeds via the addition-elimination mechanism, involving the formation of a Meisenheimer complex intermediate [12]. The amino group acts as a leaving group under forcing conditions, though such transformations typically require harsh reaction conditions due to the poor leaving group ability of the amino group.
Reduction of the trifluoromethyl group can be achieved using strong reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride [9]. These reactions proceed through sequential reduction of the carbon-fluorine bonds, with the formation of difluoromethyl and fluoromethyl intermediates [9]. Complete defluorination to yield the corresponding methyl derivative requires extremely harsh conditions, typically involving alkali metals in liquid ammonia [13].
The amino group in 4-Ethoxy-2-(trifluoromethyl)aniline serves as the primary site for oxidation reactions, while the compound can also participate in various reduction processes targeting different functional groups [14] [15]. The presence of the electron-withdrawing trifluoromethyl group significantly influences the oxidation potential of the amino group, making it less susceptible to oxidation compared to simple aniline derivatives [15].
Oxidation of the amino group can proceed through several pathways depending on the oxidizing agent and reaction conditions [14] [16]. Mild oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid facilitate two-electron oxidation to form nitroso derivatives [16]. This transformation proceeds through a direct oxidation mechanism involving the formation of a hydroxylamine intermediate, which subsequently undergoes dehydration to yield the nitroso product [16].
More vigorous oxidation using potassium permanganate or nitric acid leads to the formation of nitro derivatives through further oxidation of the nitroso intermediate [14] [16]. The reaction mechanism involves successive electron transfer processes, with the formation of stable radical intermediates that undergo further oxidation [14]. The electron-withdrawing trifluoromethyl group stabilizes these intermediates through resonance effects, influencing the overall reaction rate and selectivity [16].
| Pathway Type | Reagents/Conditions | Mechanism | Products |
|---|---|---|---|
| Amine Oxidation to Nitroso | H₂O₂, m-CPBA, oxone | Two-electron oxidation | Nitrosoaniline derivatives |
| Amine Oxidation to Nitro | KMnO₄, HNO₃, chromic acid | Further oxidation from nitroso | Nitroaniline derivatives |
| Amine Oxidation to Quinone Imine | Fremy's salt, quinone oxidants | Single electron oxidation | Quinone imine species |
| Electrochemical Oxidation | Electrodes, controlled potential | Anodic oxidation at electrode | Various oxidation states |
| Photochemical Oxidation | Photosensitizers, O₂, light | Singlet oxygen formation | Oxidized amine products |
| Reduction to Primary Amine | Already primary amine | N/A - already reduced form | 4-Ethoxy-2-(trifluoromethyl)aniline |
| Reduction of Nitro to Amine | H₂/Pd, Fe/HCl, SnCl₂ | Stepwise or direct reduction | Aniline from nitro precursors |
| Reductive Alkylation | Aldehydes/H₂/catalyst | Imine formation then reduction | N-alkylated anilines |
Electrochemical oxidation provides precise control over the oxidation state and allows for the generation of specific intermediates [17]. The process involves anodic oxidation at controlled potentials, enabling the selective formation of radical cation intermediates that can undergo various coupling reactions [17]. The trifluoromethyl group influences the oxidation potential, generally requiring higher potentials compared to unsubstituted anilines [17].
Single-electron oxidation using reagents such as Fremy's salt or quinone oxidants leads to the formation of quinone imine species [14]. These reactive intermediates can undergo various transformations, including dimerization, polymerization, or nucleophilic addition reactions [14]. The presence of the trifluoromethyl group affects the stability and reactivity of these intermediates through electronic effects [14].
Photochemical oxidation involves the use of photosensitizers and molecular oxygen under light irradiation [15]. The mechanism typically involves the generation of singlet oxygen species that react with the amino group to form various oxidation products [15]. The trifluoromethyl group can influence the photophysical properties of the substrate, affecting both the efficiency and selectivity of the photochemical process [15].
Reduction pathways primarily involve the conversion of oxidized forms of the compound back to the parent aniline or the reductive modification of other functional groups. Catalytic hydrogenation using palladium on carbon effectively reduces nitro groups to amino groups, while metal hydrides can selectively reduce specific functional groups depending on the reaction conditions.
Metal-catalyzed transformations of 4-Ethoxy-2-(trifluoromethyl)aniline encompass a broad range of cross-coupling reactions, C-H activation processes, and other transition metal-mediated transformations. The unique electronic properties imparted by the trifluoromethyl group significantly influence the reactivity and selectivity of these metal-catalyzed processes.
Palladium-catalyzed cross-coupling reactions represent one of the most versatile approaches for functionalizing this substrate. Suzuki-Miyaura coupling reactions with arylboronic acids proceed efficiently using palladium complexes with appropriate phosphine ligands. The reaction typically employs palladium(0) complexes such as tetrakis(triphenylphosphine)palladium or palladium acetate with added phosphine ligands, in the presence of a base such as potassium carbonate.
The mechanism of palladium-catalyzed cross-coupling involves oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the organometallic coupling partner and reductive elimination to form the coupled product. The electron-withdrawing trifluoromethyl group enhances the rate of oxidative addition when the compound serves as an electrophilic coupling partner, while it may decrease reactivity when the compound acts as a nucleophilic partner.
| Metal Catalyst | Typical Ligands | Reaction Types | Substrate Scope |
|---|---|---|---|
| Palladium Complexes | PPh₃, dppe, XPhos, SPhos | Cross-coupling, C-H activation | Broad, excellent functional group tolerance |
| Nickel Complexes | Bipyridine, phenanthroline | Cross-coupling, reductive coupling | Good with electron-poor substrates |
| Copper Catalysts | Phenanthroline, bipyridine | Ullmann coupling, click chemistry | Moderate, requires harsh conditions |
| Rhodium Complexes | COD, Cp*, phosphines | C-H activation, hydroformylation | Limited by steric hindrance |
| Iridium Complexes | Cp*, bipyridine, COD | Transfer hydrogenation, cyclization | Good for reduction reactions |
| Iron Catalysts | Porphyrins, salen ligands | Oxidation, radical reactions | Excellent for oxidation reactions |
| Cobalt Complexes | Bipyridine, porphyrins | C-H activation, oxidation | Emerging area, limited scope |
| Platinum Complexes | PPh₃, dppe, bipyridine | Hydrogenation, isomerization | Excellent for hydrogenation |
Nickel-catalyzed transformations offer complementary reactivity to palladium systems, particularly for electron-poor substrates. Nickel complexes with bipyridine or phenanthroline ligands effectively catalyze cross-coupling reactions under milder conditions compared to traditional systems. The strong electron-withdrawing effect of the trifluoromethyl group makes this substrate particularly suitable for nickel-catalyzed processes.
Copper-catalyzed transformations include Ullmann-type coupling reactions and click chemistry applications. These reactions typically require elevated temperatures and strongly coordinating ligands to achieve efficient turnover. The trifluoromethyl group can participate in copper-mediated trifluoromethylation reactions, either as a source of trifluoromethyl radicals or as a directing group for site-selective functionalization.
C-H activation processes catalyzed by rhodium and iridium complexes provide direct methods for functionalizing the aromatic ring without pre-functionalization. These reactions typically employ cyclopentadienyl or cyclooctadiene complexes with appropriate co-catalysts. The trifluoromethyl group can serve as a directing group for ortho-selective C-H activation, enabling regioselective functionalization.
Iron-catalyzed reactions include oxidative transformations and radical-mediated processes. Iron complexes with porphyrin or salen ligands effectively catalyze the oxidation of the amino group or facilitate radical trifluoromethylation reactions. The paramagnetic nature of iron centers can lead to unique reactivity patterns not observed with other metals.
The amino group in 4-Ethoxy-2-(trifluoromethyl)aniline serves as a versatile handle for various derivatization reactions, enabling the synthesis of diverse N-substituted derivatives with tailored properties. The electronic influence of the trifluoromethyl group significantly affects the nucleophilicity and basicity of the amino group, influencing reaction rates and selectivity in N-derivatization processes.
N-alkylation reactions can be achieved through several methodologies, including direct alkylation with alkyl halides under basic conditions or reductive alkylation using aldehydes and reducing agents. The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the amino group compared to simple anilines, necessitating more vigorous reaction conditions or stronger bases. Primary alkylation is generally favored over secondary alkylation due to steric and electronic factors.
The mechanism of N-alkylation with alkyl halides proceeds via an SN2 pathway when primary halides are employed, while secondary and tertiary halides may undergo competing elimination reactions. The use of phase-transfer catalysts or polar aprotic solvents can enhance reaction rates and selectivity. Microwave-assisted conditions have proven particularly effective for achieving high yields in shorter reaction times.
| Reaction Type | Reagents | Mechanism | Selectivity Factors |
|---|---|---|---|
| N-Alkylation | Alkyl halides/base or alcohols/catalyst | SN2 or hydrogen borrowing | Primary > secondary alkylation |
| N-Acylation | Acid chlorides/base or anhydrides | Nucleophilic acyl substitution | High selectivity for mono-acylation |
| N-Sulfonylation | Sulfonyl chlorides/base | Nucleophilic substitution | Mono-sulfonylation preferred |
| N-Protection (Acetylation) | Ac₂O/pyridine or AcCl/base | Nucleophilic acyl substitution | Quantitative protection |
| N-Arylation | Aryl halides/Pd catalyst | Oxidative addition/reductive elimination | Electronic effects of aryl halide |
Reductive alkylation using aldehydes or ketones provides an alternative approach that avoids over-alkylation issues. This methodology involves initial imine formation between the amine and carbonyl compound, followed by reduction using sodium borohydride or catalytic hydrogenation. The reaction is particularly effective for introducing benzylic or aliphatic groups in a controlled manner.
N-acylation reactions proceed efficiently using acid chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reaction follows a nucleophilic acyl substitution mechanism, with the formation of a tetrahedral intermediate followed by elimination of the leaving group. The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the amino group, but the reaction generally proceeds in good yield under standard conditions.
Acetylation using acetic anhydride is particularly important for protecting the amino group during electrophilic aromatic substitution reactions [5] [6]. This transformation is highly selective for mono-acetylation and proceeds quantitatively under mild conditions [5]. The acetyl group can be readily removed by acid or base hydrolysis after the desired transformation has been completed [6].
N-sulfonylation using sulfonyl chlorides provides access to sulfonamide derivatives with enhanced stability and altered electronic properties. The reaction typically employs tosyl chloride or mesyl chloride in the presence of a base, with mono-sulfonylation being strongly favored due to the deactivating effect of the first sulfonyl group.
Metal-catalyzed N-arylation reactions using palladium catalysts enable the formation of C-N bonds with aryl halides. These reactions typically employ palladium complexes with bulky phosphine ligands and strong bases such as sodium tert-butoxide. The electronic properties of the aryl halide significantly influence reaction rates, with electron-poor halides generally reacting more readily.
The trifluoromethyl group in 4-Ethoxy-2-(trifluoromethyl)aniline exhibits distinctive reactivity patterns that enable various chemical modifications and transformations [10]. This functional group serves multiple roles: as an electron-withdrawing substituent affecting aromatic reactivity, as a site for nucleophilic attack, and as a participant in specialized fluorine chemistry transformations.
The trifluoromethyl group is susceptible to nucleophilic substitution reactions under forcing conditions, with the mechanism involving sequential displacement of fluoride ions [10] [8]. Strong nucleophiles such as hydroxide, alkoxide, or amide ions can attack the electrophilic carbon center, leading to the formation of difluoromethyl intermediates [10]. The process typically requires elevated temperatures and polar solvents to achieve reasonable reaction rates [8].
Hydrolysis of the trifluoromethyl group represents one of the most important transformations, converting the CF₃ substituent to carboxylic acid derivatives [11]. This reaction proceeds through sequential nucleophilic substitution steps, with the formation of gem-difluoromethyl and fluoromethyl intermediates before final hydrolysis to the carboxyl group [11]. The reaction is facilitated by strongly basic conditions and elevated temperatures [11].
| Transformation Type | Typical Reagents | Reaction Conditions | Products/Modifications |
|---|---|---|---|
| Nucleophilic Substitution at CF₃ | OH⁻, OR⁻, NH₂⁻, SH⁻ | High temp (>100°C), polar solvents | CF₂H, CFH₂, CH₃ derivatives |
| Hydrolysis of CF₃ Group | H₂O/NaOH, alcohols/base | Basic aqueous, 80-150°C | COOH, COOEt derivatives |
| Reduction of CF₃ Group | LiAlH₄, DIBAL-H, Zn/HCl | Anhydrous, -78°C to RT | CHF₂, CH₂F groups |
| Defluorination (Partial) | H₂/Pd, Raney Ni | H₂ pressure, Pd/C catalyst | CHF₂, CH₂F intermediates |
| Defluorination (Complete) | Li/NH₃, Na/NH₃ | Liquid ammonia, -78°C | CH₃ group (complete reduction) |
| Electrophilic Trifluoromethylation | CF₃⁺ reagents (Togni, Umemoto) | Mild conditions, various solvents | Introduction of CF₃ to substrates |
| Radical Trifluoromethylation | CF₃ radicals, photocatalysis | Photocatalysis, visible light | CF₃-substituted products |
| CF₃ Group as Electron-Withdrawing | Used to activate substrates | Variable depending on application | Enhanced electrophilicity |
Reduction of the trifluoromethyl group can be achieved using strong reducing agents, with lithium aluminum hydride being particularly effective for this transformation [9]. The reaction proceeds through stepwise reduction of the carbon-fluorine bonds, with the formation of difluoromethyl and fluoromethyl intermediates that can be isolated under appropriate conditions [9]. Complete reduction to the methyl group requires extremely harsh conditions, typically involving alkali metals in liquid ammonia [13].
Catalytic defluorination using transition metal catalysts provides a milder approach to CF₃ group modification. Palladium on carbon under hydrogen atmosphere can facilitate partial defluorination, while Raney nickel enables more extensive defluorination under forcing conditions. These reactions are particularly valuable for fine-tuning the electronic properties of the aromatic system.
The trifluoromethyl group can also serve as a source of trifluoromethyl radicals under appropriate conditions. Photochemical or electrochemical activation can generate CF₃ radicals that participate in various radical reactions, including addition to alkenes or aromatic substitution processes. This reactivity has been exploited in the development of new trifluoromethylation methodologies.
Single C-F bond activation within the trifluoromethyl group represents an emerging area of research, with specialized conditions enabling selective modification of individual carbon-fluorine bonds [10]. These transformations typically require the use of silicon-based reagents or transition metal catalysts capable of activating strong C-F bonds [10]. The resulting difluoromethyl intermediates can undergo further transformations to provide access to diverse fluorinated derivatives [10].
The electron-withdrawing effect of the trifluoromethyl group profoundly influences the reactivity of other functional groups in the molecule. This effect enhances the electrophilicity of adjacent positions, facilitates nucleophilic aromatic substitution reactions, and affects the pKa of ionizable groups. The magnitude of this effect can be quantified using Hammett parameters, with the trifluoromethyl group exhibiting a σ_para value of +0.54.